Phthalan

Catalog No.
S571167
CAS No.
496-14-0
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalan

CAS Number

496-14-0

Product Name

Phthalan

IUPAC Name

1,3-dihydro-2-benzofuran

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2

InChI Key

SFLGSKRGOWRGBR-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2CO1

Synonyms

1,3-dihydro isobenzofuran, 1,3-dihydro-2-benzofuran, 1,3-dihydroisobenzofuran, phthalan, phthalane

Canonical SMILES

C1C2=CC=CC=C2CO1

The exact mass of the compound Phthalan is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phthalan (CAS 496-14-0), systematically known as 1,3-dihydroisobenzofuran, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered dihydrofuran ring [1]. As a specialized cyclic ether, it presents a unique reactivity profile defined by its highly activated benzylic C–H bonds and the inherent ring strain of its 5-membered ether moiety. In industrial and academic procurement, phthalan is primarily sourced not as a bulk solvent like tetrahydrofuran (THF), but as a high-value synthetic precursor. It is heavily utilized in ring-opening reactions, C–H functionalizations, and as an indispensable precursor for the in situ generation of highly reactive isobenzofuran (IBF) dienes for complex cycloadditions [1]. Its physical properties—a clear liquid with a boiling point of 192 °C and moderate lipophilicity—make it compatible with standard organic workflows, though its specialized reactivity dictates careful selection over structurally similar analogs like isochroman or acyclic benzyl ethers.

Attempting to substitute phthalan with its 6-membered homolog, isochroman, or the non-benzofused tetrahydrofuran (THF) frequently leads to pathway failure or significant yield degradation in targeted syntheses. The 5-membered ring of phthalan imparts a specific thermodynamic instability upon oxidation, allowing it to readily form the 10-pi electron aromatic isobenzofuran system—a transformation structurally impossible for isochroman or THF [1]. Conversely, the highly activated benzylic positions of phthalan make it overly sensitive to certain oxidative or electrocatalytic conditions where THF or isochroman might excel. For instance, in electrocatalytic fluorination, the lower bond dissociation free energy (BDFE) of phthalan's benzylic C–H bonds leads to competing pathways and poor yields compared to the purely α-ethereal activation seen in THF [2]. Therefore, procurement must be strictly dictated by the specific downstream intermediate required: phthalan is mandatory for IBF generation and ortho-functionalized carbanion formation, but contraindicated for simple α-ethereal functionalizations.

Precursor Efficiency for Isobenzofuran (IBF) Diene Generation

Phthalan is the premier precursor for generating highly reactive isobenzofuran (IBF) dienes, which are critical for trapping strained alkynes in complex cycloadditions. When treated with DDQ and methanol, phthalan yields 1,3-dimethoxyisobenzofuran in 85% yield, which upon LDA treatment generates the 10-pi electron IBF diene (subsequently trapped by DMAD in 78% yield)[1]. Isochroman (the 6-membered analog) and THF cannot form this 10-pi aromatic system due to structural constraints [1].

Evidence DimensionYield of reactive diene intermediate and trapped cycloadduct
Target Compound Data85% yield of dimethoxy-intermediate; 78% yield of trapped IBF cycloadduct
Comparator Or BaselineIsochroman / THF (0% yield of 10-pi IBF system)
Quantified DifferenceAbsolute structural requirement; 100% pathway divergence
ConditionsDDQ/MeOH oxidation followed by LDA treatment and DMAD trapping

Buyers synthesizing polycyclic aromatic hydrocarbons or trapping strained alkenes must procure phthalan, as homologs cannot generate the required IBF diene.

Reactivity Deficit in Aerobic Oxidative α-Allylation

While phthalan is highly reactive, it is distinctly inferior to isochroman for specific oxidative α-functionalizations. In DDQ/TBN/O2-catalyzed aerobic oxidative α-allylation, isochroman derivatives serve as excellent substrates, whereas phthalan (1,3-dihydroisobenzofuran) is poorly tolerated, yielding only 29% of the desired allylated product [1]. This stark contrast highlights the differing stability of the oxocarbenium intermediates formed by the 5-membered versus 6-membered fused rings.

Evidence DimensionProduct yield in aerobic oxidative α-allylation
Target Compound Data29% yield (Phthalan)
Comparator Or BaselineHigh yields for electron-rich isochromans (Isochroman baseline)
Quantified Difference>50% reduction in yield when using phthalan compared to optimal isochroman substrates
ConditionsDDQ (0.2 equiv), TBN (0.2 equiv), O2 atmosphere, followed by allyltributylstannane

Procurement teams should source isochroman, not phthalan, if the synthetic route relies on DDQ-catalyzed α-allylation.

Selectivity in Electrocatalytic α-Ethereal C–H Fluorination

In electrocatalytic C–H activation using high-valent Cu(III)–F intermediates, the choice of cyclic ether drastically impacts yield and selectivity. Tetrahydrofuran (THF) provides significantly higher yields for selective α-ethereal fluorination because its C–H bonds are more hydridic [1]. In contrast, the benzylic C–H bonds in phthalan possess a lower Bond Dissociation Free Energy (BDFE), which leads to unselective competing pathways and lower overall yields of the targeted α-fluorinated product [1].

Evidence DimensionSelectivity and yield for α-ethereal C-H fluorination
Target Compound DataLower yield due to competing benzylic oxidation (Phthalan)
Comparator Or BaselineHigher yield and strict α-selectivity (THF)
Quantified DifferenceTHF is thermodynamically favored for pure α-ethereal functionalization over benzylic ethers
ConditionsElectrocatalytic Cu(III)-F system

Buyers scaling electrocatalytic α-fluorination should utilize THF, reserving phthalan only when benzylic functionalization is explicitly desired.

Reductive Cleavage for Ortho-Functionalized Carbanion Generation

Phthalan functions as an intramolecular diarylmethyl ether that undergoes highly efficient electron-transfer-induced reductive cleavage. Treatment with lithium and a catalytic amount of naphthalene in THF selectively cleaves the arylmethyl C–O bond, generating a stable ortho-methoxide-functionalized arylmethyl dilithium intermediate [1]. This intermediate can be trapped with CO2 to synthesize isochroman-3-ones in up to 77% overall yield[1]. Standard acyclic benzyl ethers do not offer this tethered ortho-functionalization capability.

Evidence DimensionYield of ortho-functionalized cyclized products via reductive cleavage
Target Compound DataUp to 77% yield of isochroman-3-ones (Phthalan)
Comparator Or BaselineAcyclic benzyl ethers (produce un-tethered fragments)
Quantified DifferencePhthalan provides a tethered reactive handle, enabling ring-expansion syntheses impossible with acyclic ethers
ConditionsLi (5 equiv), catalytic naphthalene, THF, 0 °C, followed by CO2 quench

Phthalan is the specific procurement choice for synthesizing ortho-substituted arylmethyl alcohols and expanded heterocycles via reductive cleavage.

In Situ Generation of Isobenzofuran (IBF) Dienes

Phthalan is the required starting material for generating highly reactive 10-pi electron IBF dienes via oxidation (e.g., DDQ/MeOH). This is critical for Diels-Alder trapping of strained alkynes and the synthesis of complex polycyclic aromatic hydrocarbons [1].

Synthesis of Isochroman-3-ones and Expanded Heterocycles

Through electron-transfer-induced reductive cleavage, phthalan serves as a specialized building block to generate ortho-functionalized arylmethyl carbanions, which are directly utilized to synthesize isochroman-3-ones and related biologically active heterocyclic scaffolds [2].

Benzylic C–H Functionalization and Ring-Opening Cascades

Phthalan is selected over THF when the synthetic goal explicitly requires the activation of the lower-BDFE benzylic C–H bonds, enabling specific ring-opening, arylation, or functionalization cascades that standard aliphatic cyclic ethers cannot undergo [3].

XLogP3

1.8

Boiling Point

192.0 °C

LogP

1.76 (LogP)

UNII

2R6NTQ7Y6G

Other CAS

496-14-0

Wikipedia

Phthalan

Dates

Last modified: 08-15-2023

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